Chamaejasmenin C

Description

Properties

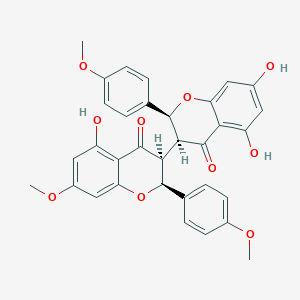

Molecular Formula |

C33H28O10 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m1/s1 |

InChI Key |

RCENZFSDCKZBLJ-HDFRUCAHSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chamaejasmenin C: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C is a naturally occurring biflavanone, a type of flavonoid, discovered in the roots of Stellera chamaejasme L. This plant, a member of the Thymelaeaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including skin diseases and tumors.[1] This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of this compound. It details the experimental protocols for its isolation and characterization and summarizes its known biological activities, with a focus on its potential as an anticancer agent. The guide also explores the signaling pathways modulated by closely related biflavonoids, offering insights into the potential mechanisms of action of this compound.

Discovery and Natural Source

This compound was first isolated and identified as part of a trio of novel biflavanones (Chamaejasmenin A, B, and C) from the roots of Stellera chamaejasme L. by a team of Japanese scientists in 1984. These compounds are characterized by a C-3/C-3'' linkage between two flavanone units. The natural source of this compound, Stellera chamaejasme, is a perennial herb distributed throughout Northern and Southwestern China.[1] The roots of this plant are a rich source of various bioactive compounds, including flavonoids, diterpenes, lignans, and coumarins.

Physicochemical Properties and Spectroscopic Data

While the original 1984 publication by Niwa et al. provides the foundational spectroscopic data for this compound, subsequent studies isolating related compounds have provided more detailed and modern spectral analyses for the biflavanone class. One study reported the isolation of 18 mg of this compound during the fractionation of an ethyl acetate extract. The data for a closely related enantiomer, ruixianglangdusu A, and other biflavanones isolated from the same plant provide a reference for the expected spectroscopic characteristics of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Biflavanones

| Property | This compound (Reported) | Neochamaejasmin C (Reference) | Ruixianglangdusu A (Enantiomer of this compound) |

| Molecular Formula | C30H22O10 | C32H26O10 | C30H22O10 |

| Appearance | Amorphous Powder | Yellow amorphous powder | Not specified |

| Melting Point (°C) | Not specified in recent literature | 216–218 | Not specified |

| Optical Rotation | Not specified in recent literature | [α]D +226 (c=0.65, MeOH) | Not specified |

| HR-ESI-MS (m/z) | Not specified in recent literature | 569.1446 [M-H]⁻ | Not specified |

| 1H NMR (Reference) | Data from original 1984 publication | See Table 1 in Li et al., 2011 | See Xu et al., 2001 |

| 13C NMR (Reference) | Data from original 1984 publication | See Table 1 in Li et al., 2011 | See Xu et al., 2001 |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of biflavanones, including this compound, from the roots of Stellera chamaejasme, based on methods reported in the literature.

Diagram 1: Experimental Workflow for Isolation of this compound

Caption: Isolation and purification workflow for this compound.

-

Extraction: The air-dried and powdered roots of Stellera chamaejasme are extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and then partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains the biflavonoids, is collected.

-

Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of petroleum ether-ethyl acetate, followed by a chloroform-methanol gradient, to separate the components based on polarity.

-

Further Purification (RP-18 Chromatography): Fractions containing this compound are further purified by reversed-phase (RP-18) column chromatography using a methanol-water gradient to yield the pure compound.

Structure Elucidation

The structure of this compound was originally elucidated using spectroscopic methods. Modern structural confirmation of related biflavanones involves a combination of:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the overall structure and the linkage between the flavanone units.

-

-

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by purified this compound are limited, extensive research on closely related biflavonoids from Stellera chamaejasme, such as Chamaejasmenin B, Neochamaejasmin C, and Chamaejasmenin E, provides strong indications of its potential biological activities and mechanisms of action.

Anticancer Activity

Biflavonoids from Stellera chamaejasme have demonstrated significant anticancer activity against various cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 2: Anticancer Activities of Biflavonoids from Stellera chamaejasme

| Compound | Cancer Cell Line(s) | Observed Effects | Reference |

| Chamaejasmenin B | Pancreatic cancer cells | Induction of apoptosis, cell cycle arrest | [2] |

| Neochamaejasmin C | Various human solid tumor cell lines | Anti-proliferative effects, induction of apoptosis and DNA damage | [3] |

| Chamaejasmenin E | Hepatocellular carcinoma cells | Inhibition of proliferation and migration, induction of apoptosis | [4] |

Potential Signaling Pathways

Based on studies of related biflavonoids, this compound is likely to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Diagram 2: Postulated Apoptosis Induction Pathway for this compound

Caption: A potential mechanism of apoptosis induction by this compound.

-

Inhibition of Receptor Tyrosine Kinases: Chamaejasmenin E has been shown to directly target and inhibit the c-Met receptor, a tyrosine kinase often overexpressed in cancer. It is plausible that this compound shares a similar mechanism, leading to the downregulation of downstream pro-survival signaling pathways like the PI3K/Akt pathway.

-

Modulation of the Bcl-2 Family Proteins: A common mechanism for apoptosis induction by biflavonoids is the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

-

Induction of Cell Cycle Arrest: Biflavonoids from Stellera chamaejasme have been observed to cause cell cycle arrest, often at the G1 or G2/M phase. This is typically mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), as well as the upregulation of cell cycle inhibitors like p21.

Conclusion and Future Directions

This compound, a biflavanone from the traditional medicinal plant Stellera chamaejasme, represents a promising natural product for further investigation in the context of drug discovery, particularly in oncology. While the biological activities of its close structural relatives are well-documented, further research is needed to fully elucidate the specific molecular targets and signaling pathways of this compound. Future studies should focus on confirming its direct molecular targets and evaluating its efficacy and safety in preclinical in vivo models. Such research will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

A Technical Guide to the Biological Activity Screening of Stellera chamaejasme Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stellera chamaejasme L., a perennial plant from the Thymelaeaceae family, has been a staple in Traditional Chinese Medicine for centuries.[1][2] Known as "Rui-Xiang-Lang-Du," its roots have been historically used to treat a variety of ailments, including skin disorders, phlegm, and certain tumors.[1][2] Modern pharmacological research has sought to validate these traditional uses, revealing a broad spectrum of biological activities, including significant antitumor, antiviral, anti-inflammatory, and insecticidal properties.[1]

This technical guide provides an in-depth overview of the screening methodologies and key findings related to the biological activities of S. chamaejasme extracts and their isolated constituents. It is designed to serve as a comprehensive resource for researchers and professionals involved in natural product drug discovery and development. The guide details experimental protocols, presents quantitative data from various bioassays, and visualizes key workflows and molecular pathways.

Major Bioactive Constituents

The diverse pharmacological effects of S. chamaejasme are attributed to a rich array of secondary metabolites. The primary classes of bioactive compounds isolated from its roots include:

-

Biflavonoids : A significant group, including unique C-3/C-3"-linked biflavanones such as chamaejasmenin B, neochamaejasmin C, and isochamaejasmenin B.

-

Diterpenoids : Primarily daphnane-type diterpenes, which are widely recognized as the constituents responsible for the plant's potent antitumor and antiviral activities.

-

Lignans : Compounds like (+)-kusunokinin, (-)-pinoresinol, and isohinokinin have been identified.

-

Coumarins : Another characteristic chemical component found in the plant.

These compounds, either individually or synergistically, are responsible for the broad bioactivity of the plant's extracts.

Screening of Biological Activities

Anticancer Activity

The most extensively studied property of S. chamaejasme is its potent anticancer activity. Extracts and isolated compounds have demonstrated significant cytotoxicity against a wide range of human cancer cell lines.

The anti-proliferative effects of various extracts and purified biflavonoids have been quantified, with IC50 values indicating potent activity.

| Compound / Extract | Cell Line | Assay | IC50 Value (µmol/L) | Reference |

| Chamaejasmenin B | A549 (Lung Cancer) | SRB | 1.08 | |

| KHOS (Osteosarcoma) | SRB | 1.96 | ||

| HepG2 (Liver Cancer) | SRB | 10.8 | ||

| HCT-116 (Colon Cancer) | SRB | 7.91 | ||

| HeLa (Cervical Cancer) | SRB | 3.32 | ||

| Neochamaejasmin C | A549 (Lung Cancer) | SRB | 3.07 | |

| KHOS (Osteosarcoma) | SRB | 3.84 | ||

| HepG2 (Liver Cancer) | SRB | 15.97 | ||

| HCT-116 (Colon Cancer) | SRB | 14.56 | ||

| HeLa (Cervical Cancer) | SRB | 7.85 | ||

| ESC-2 Extract | NCI-H157 (Lung Cancer) | MTT | Varies (Dose-dependent) | |

| ESC Extract | 4 Tumor Cell Lines | MTT | 64-92% inhibition at 100-200 µg/mL |

Studies suggest that the anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. Key mechanistic findings include:

-

Apoptosis Induction : Treatment with S. chamaejasme extracts or compounds like chamaejasmenin B leads to classic apoptotic morphological changes. This is often mediated through the death receptor-dependent pathway, involving the activation of caspase-8 and caspase-3, and changes in the expression of TNF-α and TNFR1.

-

Cell Cycle Arrest : Biflavonoids from the plant have been shown to cause a prominent G0/G1 phase arrest in cancer cells.

-

DNA Damage : The induction of the DNA damage marker γ-H2AX has been observed in cells treated with these compounds, indicating that DNA damage is a key event in their cytotoxic mechanism.

Anti-inflammatory Activity

Extracts and isolated compounds have also shown notable anti-inflammatory properties. The primary mechanism evaluated is the inhibition of nitric oxide (NO), a key inflammatory mediator.

| Compound / Extract | Cell Line | Assay | IC50 Value (µM) | Reference |

| Stelleraguaianone B | RAW 264.7 Macrophages | NO Production Inhibition | 24.76 ± 0.4 | |

| EtOH-R Extract | - | Peroxyl Radical Scavenging | IC50 = 0.90 ± 0.07 µg/mL | |

| DCM-R Extract | LPS-stimulated Macrophages | IL-6 Production Inhibition | ~91.5% reduction |

Antiviral and Insecticidal Activities

-

Antiviral Activity : Research has highlighted the potential of S. chamaejasme against various viruses. Notably, daphnane diterpenes known as stelleralides D-J demonstrated potent anti-HIV activity with EC50 values ranging from 0.73 to 0.98 nM, which is significantly more potent than the positive control, zidovudine (EC50 = 32 nM).

-

Insecticidal Activity : Traditionally, the plant has been used as an insecticide. Studies have confirmed this, showing that compounds like neochamaejasmin B (NCB) are cytotoxic to insect neuronal cells (AW1 cells) and induce apoptosis through a caspase-10-dependent mechanism, suggesting its potential as a botanical insecticide.

Experimental Protocols

Detailed and reproducible methodologies are critical for screening bioactive compounds. The following sections outline the core protocols adapted from studies on S. chamaejasme.

Extraction and Fractionation

-

Preparation : Air-dry the roots of S. chamaejasme and grind them into a fine powder.

-

Extraction : Macerate the powdered roots with a solvent such as 95% ethanol at room temperature. Perform the extraction multiple times (e.g., 4 times with 5L of solvent for 3 kg of powder) to ensure maximum yield.

-

Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation :

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (AcOEt), and n-butanol (BuOH).

-

The resulting fractions (e.g., the AcOEt extract) are often subjected to further purification.

-

-

Chromatography : Subject the most active fraction (e.g., AcOEt) to column chromatography on silica gel, eluting with a gradient system (e.g., petroleum ether/AcOEt) to yield several sub-fractions for further testing and isolation.

In Vitro Anticancer Assays

This assay is used to measure drug-induced cytotoxicity and cell proliferation.

-

Cell Seeding : Plate human cancer cells (e.g., A549, HepG2) in 96-well microtiter plates at a density of approximately 4,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Add various concentrations of the test compounds (e.g., chamaejasmenin B) to the wells and incubate for 72 hours.

-

Cell Fixation : Fix the cells by adding 10% trichloroacetic acid (TCA) solution and incubating for 1 hour.

-

Staining : Rinse the plates with tap water to remove TCA. Stain the fixed cells with 0.4% SRB solution for at least 20 minutes.

-

Washing : Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.

-

Measurement : Solubilize the bound SRB dye with a 100 µL Tris-based solution and measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the number of living cells.

This method allows for the in vivo evaluation of anticancer agents in a high-throughput manner.

-

Cell Encapsulation : Encapsulate cancer cells (e.g., NCI-H460) within semi-permeable hollow fibers.

-

Implantation : Implant the fibers into a host animal, typically mice, either intraperitoneally (i.p.) or subcutaneously (s.c.).

-

Drug Administration : Administer the test extract (e.g., ESC-2) to the animals for a specified period.

-

Fiber Retrieval : At the end of the treatment period, retrieve the hollow fibers.

-

Viability Assessment : Assess the viability of the cancer cells within the fibers using a method like the MTT assay to determine the cytotoxic effect of the extract.

Apoptosis and Cell Cycle Analysis

-

Apoptosis Detection :

-

Treat cells with the test compound for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis.

-

-

Cell Cycle Analysis :

-

After treatment with the compound, harvest and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a PI staining solution containing RNase.

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Conclusion and Future Outlook

Stellera chamaejasme is a rich source of structurally diverse and biologically potent compounds. The screening of its extracts has consistently revealed significant anticancer, anti-inflammatory, antiviral, and insecticidal activities. The biflavonoids and daphnane diterpenoids, in particular, stand out as promising candidates for drug development.

The methodologies outlined in this guide provide a robust framework for the continued exploration of natural products. Future research should focus on the synergistic effects of different compounds within the extracts, detailed mechanistic studies of the most potent molecules, and preclinical evaluation in relevant disease models. The combination of traditional knowledge with modern screening technologies continues to be a powerful strategy in the discovery of novel therapeutic agents from Stellera chamaejasme.

References

Chamaejasmenin C: A Literature Review and Roadmap for Novel Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C, a biflavanone isolated from the roots of Stellera chamaejasme L., represents a promising yet underexplored natural product. While its isomers, Chamaejasmenin B and Neochamaejasmin C, have demonstrated significant anti-cancer properties, the specific pharmacological profile of this compound remains largely uncharacterized. This technical guide provides a comprehensive review of the existing literature on this compound and its related compounds, highlighting critical knowledge gaps and proposing novel research directions. By presenting available quantitative data for its isomers, detailing relevant experimental protocols, and postulating potential mechanisms of action, this document serves as a foundational resource for initiating new investigations into the therapeutic potential of this compound.

Introduction

Stellera chamaejasme L., a perennial herb used in traditional Chinese medicine, is a rich source of various bioactive compounds, including a class of C-3/C-3"-linked biflavonoids.[1] Among these are Chamaejasmenin B and C, and Neochamaejasmin C.[2][3] Extensive research has focused on Chamaejasmenin B and Neochamaejasmin C, revealing potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[4][5] However, this compound has received considerably less scientific attention. One study has identified a new biflavanone, ruixianglangdusu A, as the enantiomer of this compound. The primary reported biological activity of this compound is its significant nematicidal effect against the pine parasitic nematode Bursaphelenchus xylophilus. This limited scope of research presents a significant opportunity for new discoveries.

Quantitative Data on Related Biflavonoids

To date, specific quantitative pharmacological data for this compound is not available in the public literature. However, the well-documented activities of its isomers, Chamaejasmenin B and Neochamaejasmin C, provide a valuable benchmark for future studies. The following tables summarize the in vitro anti-cancer activities of these related compounds.

Table 1: In Vitro Anti-proliferative Activity of Chamaejasmenin B (IC50 in μmol/L)

| Cell Line | Cancer Type | IC50 (μmol/L) |

| A549 | Non-small cell lung cancer | 1.08 |

| KHOS | Osteosarcoma | Not specified |

| HepG2 | Liver carcinoma | Not specified |

| SMMC-7721 | Liver carcinoma | Not specified |

| MG63 | Osteosarcoma | Not specified |

| U2OS | Osteosarcoma | Not specified |

| HCT-116 | Colon cancer | Not specified |

| HeLa | Cervical cancer | Not specified |

Table 2: In Vitro Anti-proliferative Activity of Neochamaejasmin C (IC50 in μmol/L)

| Cell Line | Cancer Type | IC50 (μmol/L) |

| A549 | Non-small cell lung cancer | Not specified |

| KHOS | Osteosarcoma | Not specified |

| HepG2 | Liver carcinoma | Not specified |

| SMMC-7721 | Liver carcinoma | Not specified |

| MG63 | Osteosarcoma | Not specified |

| U2OS | Osteosarcoma | Not specified |

| HCT-116 | Colon cancer | Not specified |

| HeLa | Cervical cancer | Not specified |

Key Experimental Protocols for Biflavonoid Analysis

The methodologies employed in the study of Chamaejasmenin B and Neochamaejasmin C are directly applicable to the investigation of this compound. The following protocols are detailed based on the available literature.

Cell Lines and Culture

-

Cell Lines: Human liver carcinoma (HepG2, SMMC-7721), non-small cell lung cancer (A549), osteosarcoma (MG63, U2OS, KHOS), colon cancer (HCT-116), and cervical cancer (HeLa) cell lines are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Anti-proliferative Activity Assessment (SRB Assay)

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) solution for 15 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates five times with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: For cell cycle analysis, resuspend the cells in PBS containing RNase A and propidium iodide (PI). For apoptosis analysis, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

DNA Damage Detection (γ-H2AX Immunofluorescence)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

-

Blocking: Block with 1% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on slides.

-

Microscopy: Visualize the cells using a fluorescence microscope.

Postulated Signaling Pathway and Visualization

While no specific signaling pathways have been elucidated for this compound, the mechanism of action for Chamaejasmenin B and Neochamaejasmin C involves the induction of DNA damage, cell cycle arrest, and apoptosis. It is plausible that this compound may operate through a similar pathway.

Novel Research Directions for this compound

The significant lack of data on this compound presents a fertile ground for novel research. The following directions are proposed to systematically uncover its therapeutic potential.

Comparative Pharmacological Profiling

A head-to-head comparison of the anti-cancer, anti-inflammatory, and neuroprotective activities of this compound with its isomers, Chamaejasmenin B and Neochamaejasmin C, is a critical first step. This would establish its relative potency and potential for development.

Elucidation of Specific Mechanisms of Action

Should this compound exhibit significant activity in any of the aforementioned areas, the next logical step would be to elucidate its specific molecular targets and signaling pathways. This could involve transcriptomic and proteomic analyses to identify differentially expressed genes and proteins in response to treatment.

Investigation of Nematicidal and Potential Insecticidal Properties

Given its documented nematicidal activity, further investigation into its spectrum of activity against other nematodes and insect pests could lead to the development of a novel biopesticide. Structure-activity relationship studies could also be performed to optimize its potency.

Preclinical Pharmacokinetic and Toxicological Evaluation

A crucial step towards any potential therapeutic application is the assessment of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and in vivo toxicity. This would provide essential information on its bioavailability and safety.

Conclusion

This compound is a largely unexplored natural product with potential therapeutic applications, suggested by the significant anti-cancer activities of its isomers. The current lack of specific pharmacological data for this compound underscores a critical need for further research. This guide provides a framework for initiating such investigations by summarizing the state of knowledge on related compounds and proposing a clear roadmap for future studies. The exploration of this compound's unique biological activities could lead to the development of novel therapeutics for a range of diseases.

References

- 1. New biflavanones and bioactive compounds from Stellera chamaejasme L. | Semantic Scholar [semanticscholar.org]

- 2. lokmanhekimhs.com [lokmanhekimhs.com]

- 3. ajtm.magtechjournal.com [ajtm.magtechjournal.com]

- 4. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Chamaejasmenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C, a biflavonoid isolated from the root of Stellera chamaejasme L., has emerged as a compound of significant interest in oncological research. While direct studies on this compound are limited, extensive research on its closely related analogs, particularly Chamaejasmenin B and E, and extracts of Stellera chamaejasme, provides compelling evidence for its potential therapeutic mechanisms. This technical guide synthesizes the current understanding of the molecular targets and signaling pathways likely modulated by this compound, focusing on its anti-cancer properties. The primary mechanisms of action appear to converge on the induction of apoptosis, cell cycle arrest, and DNA damage, orchestrated through the modulation of key signaling cascades including the PI3K/Akt and MAPK pathways, and direct inhibition of receptor tyrosine kinases such as c-Met. This document provides an in-depth overview of these potential therapeutic targets, quantitative data from related compounds, detailed experimental protocols for investigation, and visual representations of the implicated signaling pathways and workflows.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Biflavonoids, a class of polyphenolic compounds, are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound belongs to this class of compounds and, based on evidence from structurally similar molecules, is posited to exert potent anti-proliferative effects against various cancer cell lines. Understanding the precise molecular targets and mechanisms of action of this compound is crucial for its development as a potential therapeutic agent. This guide aims to provide a comprehensive technical overview of these potential targets and the experimental approaches to validate them.

Potential Therapeutic Targets and Mechanisms of Action

The anti-cancer activity of this compound and its analogs appears to be multifactorial, involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the generation of DNA damage. These effects are likely mediated by the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Evidence suggests that this compound and related compounds can reinstate this process in cancer cells through the intrinsic (mitochondrial) pathway.

-

Reactive Oxygen Species (ROS) Production: An increase in intracellular ROS can trigger mitochondrial dysfunction, a key event in the initiation of the intrinsic apoptotic pathway.

-

Mitochondrial Pathway Activation: This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][2][3][4] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in this process.[1]

-

Caspase Activation: Cytochrome c, in the cytoplasm, forms a complex with Apaf-1, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the cleavage of cellular substrates and cell death.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Uncontrolled progression through the cell cycle is a hallmark of cancer. Chamaejasmenin B and neochamaejasmin C have been shown to induce cell cycle arrest, and it is highly probable that this compound acts similarly.

-

G0/G1 and G2/M Phase Arrest: These compounds have been observed to cause an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle, preventing them from proceeding to DNA synthesis (S phase) and mitosis (M phase), respectively.

-

Modulation of Cell Cycle Regulatory Proteins: This arrest is typically achieved by altering the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

DNA Damage Response

Induction of DNA damage is a common mechanism of action for many anti-cancer agents. When DNA damage is irreparable, it can trigger apoptosis or senescence in cancer cells.

-

Induction of DNA Double-Strand Breaks: A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX. Increased levels of γ-H2AX have been observed in cells treated with Chamaejasmenin B and neochamaejasmin C, indicating the induction of DNA damage.

Modulation of Signaling Pathways

The effects of this compound on apoptosis, cell cycle, and DNA damage are likely regulated by its influence on major intracellular signaling pathways.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its hyperactivation is common in many cancers. Extracts from Stellera chamaejasme have been shown to modulate this pathway, suggesting that this compound may exert its anti-cancer effects by inhibiting PI3K/Akt signaling.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and JNK cascades, plays a central role in transmitting extracellular signals to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Neochamaejasmin A, another related biflavonoid, has been shown to induce apoptosis through ROS-dependent activation of the ERK1/2 and JNK signaling pathways.

-

c-Met Receptor Tyrosine Kinase: The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis. Chamaejasmenin E has been identified as a direct inhibitor of c-Met. Given the structural similarity, c-Met is a highly probable direct therapeutic target of this compound.

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of Chamaejasmenin B

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 1.08 |

| KHOS | Osteosarcoma | Not specified, but sensitive |

| HepG2 | Liver carcinoma | Data not available |

| SMMC-7721 | Liver carcinoma | Data not available |

| MG63 | Osteosarcoma | Data not available |

| U2OS | Osteosarcoma | Data not available |

| HCT-116 | Colon cancer | Data not available |

| HeLa | Cervical cancer | Data not available |

Data extrapolated from studies on Chamaejasmenin B.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the potential mechanisms of action of this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagrams

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow Diagrams

References

- 1. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. youtube.com [youtube.com]

- 4. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Chamaejasmenin C Bioactivities: A Technical Guide

Introduction

Chamaejasmenin C is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant with a long history in traditional medicine for treating various ailments.[1] The diverse pharmacological activities of constituents from Stellera chamaejasme, including anti-tumor, anti-viral, anti-inflammatory, and immunomodulatory effects, have spurred interest in the therapeutic potential of its individual compounds.[2][3][4] In silico methods, such as molecular docking and virtual screening, offer a rapid and cost-effective approach to predict the biological activities of natural products like this compound, identify potential molecular targets, and elucidate their mechanisms of action. This guide provides a technical overview of the predicted bioactivities of this compound based on computational analyses and data from related compounds, outlines detailed experimental protocols for these predictions, and visualizes key workflows and pathways.

Predicted Bioactivities and Molecular Targets

While specific in silico studies on this compound are limited, predictions can be extrapolated from research on other bioactive compounds from Stellera chamaejasme and related flavonoids. The primary predicted bioactivities include anti-cancer, anti-inflammatory, and immunomodulatory effects.

Table 1: Summary of Predicted Bioactivities for this compound

| Predicted Bioactivity | Potential Molecular Targets | Supporting Evidence from Related Compounds |

| Anti-Cancer | P-glycoprotein (P-gp/MDR1), Mitogen-activated protein kinase 9 (MAPK9), Tyrosine-protein kinase (various) | Neochamaejasmin B, a related biflavonoid, inhibits P-gp, suggesting a role in overcoming multidrug resistance.[5] Extracts of Stellera chamaejasme have shown activity against the MAPK pathway. |

| Anti-Inflammatory | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Other flavonoids are well-known inhibitors of inflammatory enzymes like COX-2 and 5-LOX. |

| Immunomodulatory | Not fully elucidated | In vitro bioassays of compounds from Stellera chamaejasme have demonstrated immunomodulatory activity. |

| Antiviral | Viral proteases, polymerases | The plant family is known for compounds with anti-HIV activities. |

Experimental Protocols for In Silico Prediction

Detailed methodologies are crucial for reproducible and reliable in silico predictions. The following protocols outline the key steps for target identification, molecular docking, and pathway analysis.

1. Target Identification and Virtual Screening

This protocol describes a common workflow for identifying potential protein targets of a small molecule like this compound.

-

Step 1: Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or sketched using molecular modeling software and optimized using a suitable force field (e.g., MMFF94).

-

Step 2: Target Database Selection: A database of protein structures, such as the Protein Data Bank (PDB), is used. Alternatively, target prediction servers that correlate ligand structures with potential protein targets can be employed.

-

Step 3: Pharmacophore Modeling: A pharmacophore model is generated based on the chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings). This model is then used to screen a database of protein structures for complementary binding sites.

-

Step 4: Inverse Docking: The this compound structure is docked against a library of clinically relevant protein targets to identify those with the highest binding affinity.

-

Step 5: Hit Prioritization: The potential targets are ranked based on docking scores, binding energies, and biological relevance to the predicted activities.

2. Molecular Docking Protocol

This protocol details the steps for performing molecular docking of this compound with a specific protein target, for instance, MAPK9, which has been implicated as a target for compounds from Stellera chamaejasme.

-

Step 1: Protein Preparation: The 3D crystal structure of the target protein (e.g., MAPK9) is downloaded from the PDB. Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

-

Step 2: Ligand Preparation: The 3D structure of this compound is prepared as described in the target identification protocol.

-

Step 3: Binding Site Prediction: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

-

Step 4: Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding conformation and affinity of this compound within the protein's active site. The simulation generates multiple possible binding poses.

-

Step 5: Analysis of Results: The docking results are analyzed to identify the most stable binding pose based on the estimated free energy of binding (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

Table 2: Hypothetical Molecular Docking Results for this compound with MAPK9

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 to -10.0 |

| Interacting Residues | Lys55, Asp167, Met111, Leu156 |

| Hydrogen Bonds | 2-3 |

| Hydrophobic Interactions | Pi-Pi stacking with Phe168 |

3. ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for drug development.

-

Step 1: Input Ligand: The simplified molecular-input line-entry system (SMILES) string or 3D structure of this compound is submitted to an ADMET prediction server (e.g., SwissADMET).

-

Step 2: Analysis of Physicochemical Properties: Key properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors are calculated.

-

Step 3: Prediction of Pharmacokinetics: Parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted.

-

Step 4: Druglikeness Prediction: The molecule is evaluated against established rules for drug-likeness, such as Lipinski's rule of five.

-

Step 5: Toxicity Prediction: Potential toxicities, such as mutagenicity and carcinogenicity, are computationally assessed.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Compliance with Rules |

| Molecular Weight | < 500 g/mol | Lipinski's Rule: Yes |

| LogP | < 5 | Lipinski's Rule: Yes |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule: Yes |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule: Yes |

| GI Absorption | High | Favorable |

| BBB Permeant | No | Favorable for peripheral action |

| CYP Inhibitor | Potential inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions |

Visualizations of Workflows and Pathways

In Silico Bioactivity Prediction Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stellera chamaejasme and its constituents induce cutaneous wound healing and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of Neochamaejasmin B on P-Glycoprotein in MDCK-hMDR1 Cells and Molecular Docking of NCB Binding in P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Chamaejasmenin C

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Chamaejasmenin C using High-Performance Liquid Chromatography (HPLC). The protocol is designed for accuracy, precision, and robustness in various research and quality control applications.

Introduction

This compound is a biflavanone predominantly found in the roots of Stellera chamaejasme L., a plant used in traditional medicine.[1][2] As a compound of significant interest for its potential pharmacological activities, a reliable and validated analytical method is crucial for its quantification in plant extracts, formulated products, and biological matrices. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The following table summarizes the recommended chromatographic parameters, which have been adapted from methods used for analogous flavonoids found in Stera chamaejasme.[1][3][4]

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |

| Gradient Elution | Start with a lower percentage of organic phase (B), and gradually increase to elute this compound. A typical gradient might be: 0-20 min: 30-70% B 20-25 min: 70-90% B 25-30 min: 90-30% B (return to initial) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 28-30 °C |

| Detection Wavelength | Diode Array Detector (DAD) set at a wavelength suitable for flavonoids, typically around 280 nm or 326 nm. A full scan can determine the optimal wavelength. |

| Injection Volume | 10-20 µL |

| Run Time | Approximately 30 minutes |

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile or methanol

-

HPLC grade formic acid

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Detailed Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Stellera chamaejasme roots)

-

Grinding: Grind the dried roots of Stellera chamaejasme into a fine powder (approximately 40-60 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 50 mL of methanol.

-

Sonication: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process on the residue with another 50 mL of methanol to ensure complete extraction.

-

Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 10 mL).

-

Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions in triplicate. Plot the peak area of this compound against the corresponding concentration to generate a linear calibration curve. Determine the coefficient of determination (R²), which should be ≥ 0.999.

-

Quantification: Inject the prepared sample solution. Identify the this compound peak by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation (Brief Overview)

For use in a regulated environment, the method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: Ensure the peak for this compound is well-resolved from other components in the sample matrix.

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value through recovery studies.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantitative determination of this compound. This protocol is a valuable tool for quality control of raw materials, finished products, and for pharmacokinetic and pharmacodynamic studies involving this bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Application Notes and Protocols for the Mass Spectrometry Analysis of Chamaejasmenin C and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chamaejasmenin C is a biflavonoid isolated from Stellera chamaejasme L., a plant used in traditional Chinese medicine to treat various ailments, including tumors and skin diseases[1]. The complex structure of this compound and its derivatives necessitates advanced analytical techniques for their quantification in biological matrices and for the elucidation of their mechanisms of action. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for this purpose. This document provides detailed application notes and protocols for the UPLC-MS/MS-based quantification of related biflavonoids, characterization of their fragmentation patterns, and visualization of their implicated biological pathways.

Application Note 1: Quantitative Analysis of Related Biflavonoids in Rat Plasma by UPLC-MS/MS

This section details a sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of five flavonoids from Stellera chamaejasme L., including compounds structurally related to this compound, in rat plasma. The method has been successfully applied to pharmacokinetic studies[2][3].

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction) [2]

-

Thaw frozen rat plasma samples at room temperature.

-

Transfer 100 µL of the plasma sample into a 1.5 mL centrifuge tube.

-

Add the internal standard (IS) solution.

-

Perform liquid-liquid extraction (LLE) with ethyl acetate.

-

Vortex the mixture for a specified time (e.g., 3 minutes).

-

Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes[4].

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent mixture (e.g., methanol/water) for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: Agilent 1290 series or equivalent.

-

Column: Agilent Poroshell 120 EC-C18 (2.1×100 mm, 2.7µm) maintained at 25 °C.

-

Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

-

Gradient Elution: Start at 45% methanol, increase linearly to 75% over 6 minutes, then return to 45%.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode was found to produce a much stronger intensity for the most abundant molecule ions compared to negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) was used for analyte detection.

Workflow for UPLC-MS/MS Analysis

Caption: Workflow for plasma sample preparation and UPLC-MS/MS analysis.

Data Presentation: Method Validation Summary

The following tables summarize the validation parameters for a UPLC-MS/MS method developed for five flavonoids from Stellera chamaejasme L., demonstrating the method's suitability for quantitative bioanalysis.

Table 1: MS/MS Transitions and Energy Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Stelleranol | 543.2 | 271.1 | 180 | 35 |

| Chamaechromone | 287.1 | 231.1 | 140 | 25 |

| Neochamaejasmin A | 541.2 | 271.1 | 180 | 35 |

| Chamaejasmine | 539.2 | 269.1 | 180 | 35 |

| Isochamaejasmin | 539.2 | 269.1 | 180 | 35 |

| IS (Genistein) | 271.1 | 153.1 | 135 | 25 |

Table 2: Linearity and Sensitivity Data

| Compound | Linear Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) |

|---|---|---|---|

| Stelleranol | 0.51 - 102 | ≥ 0.9956 | 0.51 |

| Chamaechromone | 0.64 - 128 | ≥ 0.9956 | 0.64 |

| Neochamaejasmin A | 0.52 - 104 | ≥ 0.9956 | 0.52 |

| Chamaejasmine | 0.55 - 110 | ≥ 0.9956 | 0.55 |

| Isochamaejasmin | 0.58 - 116 | ≥ 0.9956 | 0.58 |

Table 3: Precision and Accuracy Summary

| Parameter | Value Range |

|---|---|

| Intra-day Precision (RSD%) | < 10.2% |

| Inter-day Precision (RSD%) | < 10.2% |

| Accuracy | -11.79% to 9.21% |

Application Note 2: Structural Characterization by High-Resolution Mass Spectrometry

Characterizing this compound and its derivatives relies on high-resolution mass spectrometry (HRMS) to determine elemental composition and tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways. This information is crucial for identifying known compounds and characterizing novel derivatives.

Experimental Protocol

1. Instrumentation (RRLC-DAD-ESI-TOF/MS)

-

LC System: Rapid-resolution liquid chromatography (RRLC) for fast and efficient separation.

-

Column: Agilent Zorbax XDB-C18 (50x3.0 mm, 1.8 µm).

-

Detection: Diode Array Detector (DAD) followed by an ESI Time-of-Flight (TOF) mass spectrometer.

-

Ionization Modes: Data acquisition in both positive and negative ESI modes is recommended for comprehensive characterization.

2. Fragmentation Analysis The fragmentation of flavonoids is highly dependent on their core structure and substituents. For biflavonoids like this compound, fragmentation often involves cleavage of the inter-flavonoid bond and retro-Diels-Alder (RDA) reactions within the individual flavonoid units. Key fragment ions can provide information about the nature of the constituent flavonoid monomers and the linkage type. For instance, the mass spectrum of chamaejasmine has shown characteristic fragment ions at m/z 499.12, 417.08, and 345.04.

Hypothetical Fragmentation Pathway

References

Application Notes and Protocols: Anti-proliferative Effects of Chamaejasmenin C on A549 and KHOS Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chamaejasmenin C, a biflavonoid isolated from the root of Stellera chamaejasme L., has demonstrated significant anti-proliferative activity against various human cancer cell lines. This document provides detailed application notes and experimental protocols for studying the anti-proliferative effects of this compound on human non-small cell lung cancer cells (A549) and human osteosarcoma cells (KHOS). The methodologies outlined herein are based on established research demonstrating that this compound induces cell cycle arrest, apoptosis, and DNA damage in these cell lines.[1][2][3]

Data Presentation

The anti-proliferative efficacy of this compound is summarized below. The data highlights its potency in inhibiting cell growth and inducing apoptosis.

Table 1: Cytotoxicity of this compound against A549 and KHOS Cancer Cell Lines

| Cell Line | Compound | IC50 (µmol/L) |

| A549 | Neochamaejasmin C | 3.07 - 15.97 |

| KHOS | Neochamaejasmin C | 3.07 - 15.97 |

| Note: The provided research paper groups the IC50 values for Neochamaejasmin C across eight cell lines, with the range being 3.07 to 15.97 μmol/L. A549 and KHOS cells were noted as the most sensitive.[1][2] |

Table 2: Effect of a related compound, Chamaejasmenin B, on Apoptosis in A549 Cells

| Treatment | Concentration (µmol/L) | Apoptotic Cells (%) |

| Control | 0 | 8.39 |

| Chamaejasmenin B | 1 | 21.10 |

| Chamaejasmenin B | 2 | 25.25 |

| Chamaejasmenin B | 4 | 59.50 |

| Note: Data for Neochamaejasmin C was not explicitly quantified in the search results, but it was stated to induce apoptosis in both A549 and KHOS cells. The data for the structurally similar Chamaejasmenin B is presented as a reference. |

Table 3: Effect of a related compound, Chamaejasmenin B, on Cell Cycle Distribution in A549 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.6 | 35.8 | 8.6 |

| Chamaejasmenin B (2 µmol/L) | 72.4 | 19.5 | 8.1 |

| Note: Neochamaejasmin C was reported to cause a prominent G0/G1 phase arrest in both A549 and KHOS cells, though specific percentages were not provided. The data for the structurally similar Chamaejasmenin B is presented as a reference. |

Experimental Protocols

Detailed protocols for key experiments are provided below.

1. Cell Culture and Maintenance

-

Cell Lines:

-

A549 (Human non-small cell lung cancer)

-

KHOS (Human osteosarcoma)

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculture: Cells should be passaged upon reaching 80-90% confluency.

2. Cytotoxicity Assay (SRB Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

After treatment, fix the cells with 10% trichloroacetic acid (TCA).

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid.

-

Wash with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

3. Apoptosis Analysis by Flow Cytometry

-

Objective: To quantify the percentage of apoptotic cells induced by this compound.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) by trypsinization.

-

Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.

-

4. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

5. Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis, cell cycle regulation, and DNA damage.

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., γ-H2AX, p53, p21, CDK2, Cyclin E, Caspase-3, PARP).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualizations

Experimental Workflow

References

- 1. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajtm.magtechjournal.com [ajtm.magtechjournal.com]

Application Notes: Investigating the Mechanism of Action of Chamaejasmenin C in Cancer Cells

References

- 1. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Phytotoxic Activity Assay of Chamaejasmenin C on Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin C, a biflavonoid isolated from the roots of Stellera chamaejasme, has garnered interest for its potential biological activities. This document provides a detailed protocol for assessing the phytotoxic effects of this compound on the model plant organism, Arabidopsis thaliana. Arabidopsis thaliana is an ideal species for phytotoxicity bioassays due to its small size, short life cycle, and high sensitivity to chemical compounds.[1][2] The following protocols describe methods to evaluate the impact of this compound on key developmental parameters, namely seed germination and root elongation. These assays are fundamental in screening for herbicidal potential and understanding the mode of action of natural compounds.

Data Presentation

The quantitative data from the phytotoxicity assays should be recorded and summarized in the following tables for clear interpretation and comparison.

Table 1: Effect of this compound on Arabidopsis thaliana Seed Germination

| This compound Concentration (µM) | Number of Seeds Sown | Number of Germinated Seeds (at 72h) | Germination Rate (%) |

| 0 (Control) | 100 | ||

| 1 | 100 | ||

| 5 | 100 | ||

| 10 | 100 | ||

| 25 | 100 | ||

| 50 | 100 | ||

| 100 | 100 |

Table 2: Effect of this compound on Arabidopsis thaliana Primary Root Elongation

| This compound Concentration (µM) | Number of Seedlings Measured | Average Primary Root Length (mm) at Day 7 | Standard Deviation (mm) | Inhibition (%) |

| 0 (Control) | 20 | 0 | ||

| 1 | 20 | |||

| 5 | 20 | |||

| 10 | 20 | |||

| 25 | 20 | |||

| 50 | 20 | |||

| 100 | 20 |

Experimental Protocols

Preparation of Materials

1.1. Arabidopsis thaliana Seeds:

-

Use wild-type Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).

-

Ensure seeds are of the same age and have been stored under consistent conditions to ensure uniform germination.

1.2. This compound Stock Solution:

-

Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C.

1.3. Growth Medium:

-

Prepare Murashige and Skoog (MS) medium, including vitamins and 1% (w/v) sucrose.[3][4]

-

Adjust the pH of the medium to 5.7-5.8 using KOH.

-

Add 0.8% (w/v) agar to solidify the medium.

-

Autoclave the medium for 20 minutes at 121°C.

-

Allow the medium to cool to approximately 50-60°C in a water bath.

Seed Sterilization

-

Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and vortex for 2 minutes.

-

Carefully remove the ethanol.

-

Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween 20.[1]

-

Gently mix by inversion for 10-15 minutes.

-

Remove the bleach solution and wash the seeds five times with sterile distilled water.

-

Resuspend the seeds in 200 µL of sterile 0.1% (w/v) agar solution for ease of plating.

Seed Germination Assay

-

To the cooled MS medium, add the this compound stock solution to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the control.

-

Pour the medium into sterile Petri dishes (90 mm diameter).

-

Once the medium has solidified, plate approximately 100 sterilized seeds evenly onto the surface of each plate.

-

Seal the plates with micropore tape.

-

Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

-

After 72 hours, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged from the seed coat.

-

Calculate the germination rate as: (Number of germinated seeds / Total number of seeds) x 100.

Root Elongation Assay

-

Prepare MS medium plates with varying concentrations of this compound as described in the germination assay.

-

Sterilize and stratify Arabidopsis thaliana seeds as previously described.

-

Plate 10-15 seeds in a horizontal line on control MS plates (without this compound).

-

Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C to allow for root growth along the surface of the agar.

-

After 4-5 days, carefully transfer seedlings of uniform size to the plates containing different concentrations of this compound.

-

Place the plates vertically back into the growth chamber.

-

After 7 days of growth on the treatment plates, photograph the plates.

-

Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software such as ImageJ.

-

Calculate the percentage of root growth inhibition for each concentration relative to the control.

Visualizations

Caption: Experimental workflow for the phytotoxic activity assay.

Caption: Putative signaling pathway of phytotoxicity.

References

- 1. plantsuccess.org [plantsuccess.org]

- 2. Sterilization and Germination Protocol for ''Arabidopsis thaliana'' Seeds in Gnotobiotic Experiments - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]

- 3. plant.rtc.riken.jp [plant.rtc.riken.jp]

- 4. MS media (Murashige - Skoog) composition and preparation - Sharebiology [sharebiology.com]

Application Notes and Protocols for c-Met Inhibition Studies Using Chamaejasmenin C as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are crucial regulators of cellular growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[2][3][4] Small molecule inhibitors of c-Met kinase activity are therefore valuable tools for both basic research and clinical applications.

Chamaejasmenin C is a biflavonoid compound isolated from the plant Stellera chamaejasme. While the direct inhibitory effect of this compound on c-Met has not been extensively documented in publicly available literature, related compounds from the same plant have demonstrated anti-tumor properties. These application notes provide a comprehensive framework for utilizing this compound as a potential chemical probe to investigate c-Met inhibition. The following protocols are generalized for studying small molecule inhibitors of c-Met and should be adapted and optimized for the specific experimental context.

Data Presentation: Comparative Inhibitory Activity of Known c-Met Inhibitors

To provide a benchmark for assessing the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized c-Met inhibitors against c-Met kinase activity and in cell-based assays.

| Inhibitor | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Target Cells | Reference |

| This compound | Data not available | Data not available | ||

| Crizotinib | 2.2 | Not Specified | Hs746T | |

| Cabozantinib | 5.4 | Not Specified | Not Specified | |

| KRC-00509 | 6.3 | Not Specified | Hs746T | |

| KRC-00715 | 9.0 | Not Specified | Hs746T | |

| PHA-665752 | Kᵢ = 4 | Not Specified | Multiple | |

| Capmatinib | Not Specified | <10 | HCC827/OR | |

| CB538 | Not Specified | 173 | PC-9/ER |

Mandatory Visualizations

c-Met Signaling Pathway and Point of Inhibition

Caption: c-Met signaling pathway and the putative inhibitory action of this compound.

Experimental Workflow for c-Met Inhibition Studies

Caption: General experimental workflow for the evaluation of this compound as a c-Met inhibitor.

Experimental Protocols

In Vitro c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human c-Met kinase and to calculate its IC50 value.

Materials:

-

Recombinant human c-Met protein

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Add 1 µl of the this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µl of a solution containing the c-Met enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 2 µl of ATP solution. The final ATP concentration should be close to the Km value for c-Met if known, or a standard concentration (e.g., 10 µM) can be used.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the viability and proliferation of c-Met-dependent cancer cell lines.

Materials:

-

c-Met-addicted cancer cell line (e.g., Hs746T, SNU-638) and a c-Met-low expressing control cell line.

-

Complete cell culture medium (e.g., RPMI with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTS reagent.

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the results to determine the IC50 value for cell growth inhibition.

Western Blot Analysis of c-Met Phosphorylation

Objective: To determine if this compound inhibits the autophosphorylation of c-Met and the phosphorylation of its downstream effectors (e.g., Akt, Erk) in a cellular context.

Materials:

-

c-Met-dependent cancer cell line.

-

Complete cell culture medium.

-

Hepatocyte Growth Factor (HGF), if the cell line requires stimulation.

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours if HGF stimulation is to be used.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 3 hours).

-

If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control to determine the relative inhibition of phosphorylation.

References

- 1. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]